![molecular formula C9H12OS B7808933 1-[4-(Methylthio)phenyl]ethanol](/img/structure/B7808933.png)
1-[4-(Methylthio)phenyl]ethanol
Overview
Description
1-[4-(Methylthio)phenyl]ethanol is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Methylthio)phenyl]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Methylthio)phenyl]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
- 1-Phenyl-2-(2-pyridyl)ethanol, a compound related to 1-[4-(Methylthio)phenyl]ethanol, has been obtained from a Knoevenagel condensation reaction. It was characterized by IR, 1H-NMR, and X-ray diffraction, revealing crystallization in a monoclinic system. This compound indicates a relationship between stability and hydrogen bond formation in structures useful for obtaining similar compounds (Percino et al., 2015).
Chemical Reactions and Intermediate Formation
- In another study, 1-Phenyl-2-(4-pyridyl)ethanol was isolated as an unexpected intermediate from a condensation reaction. This highlights its potential role in synthetic chemistry as an intermediate (Percino & Chapela, 2000).
Biological Activity and Pharmaceutical Applications
- A related compound, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, shows significance as a pharmaceutical intermediate. Its asymmetric reduction by recombinant Escherichia coli cells demonstrated excellent enantioselectivity, highlighting its potential in pharmaceutical synthesis (Chen et al., 2019).
Coordination in Chemical Complexes
- A study on nickel(II) complexes containing 1-phenyl derivatives revealed insights into the coordination geometry and electronic structure of these complexes, which could be relevant for understanding the behavior of similar compounds like 1-[4-(Methylthio)phenyl]ethanol in complex formations (Blanchard et al., 2005).
Potential in Peptide Synthesis
- A derivative of 2-(methylsulphonyl)ethanol, similar to 1-[4-(Methylthio)phenyl]ethanol, was used to introduce amino-protective groups in peptide synthesis. This shows its applicability in modifying peptides for scientific research (Verhart & Tesser, 2010).
Role in Metabolic Processes
- Research into the metabolic formation and synthesis of a compound structurally related to 1-[4-(Methylthio)phenyl]ethanol demonstrated its role as a hypocholesteremic agent in rats, signifying its potential in metabolic studies (Sinsheimer et al., 1976).
properties
IUPAC Name |
1-(4-methylsulfanylphenyl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCBEPLEVWVPAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylthio)phenyl]ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.